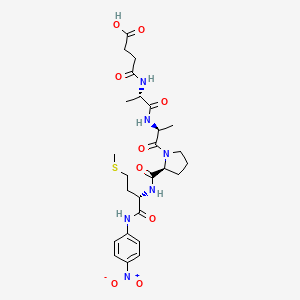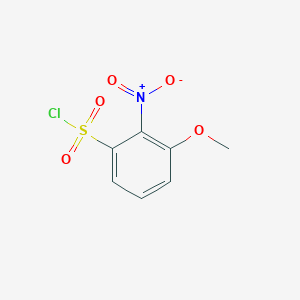
Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate, also known as MPTC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPTC belongs to the thiazole family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate is a compound involved in various synthetic and chemical transformation processes. Its applications span the synthesis of complex heterocyclic compounds and exploration of its reactivity under different chemical conditions. For instance, it has been used in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through transformations involving dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009). Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate has been transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the versatility of thiazole derivatives in synthesizing complex heterocyclic structures (Albreht et al., 2009).
Anticancer Research
In the realm of medicinal chemistry, novel pyridine-thiazole hybrid molecules have shown promising anticancer activity. These hybrids were synthesized and evaluated for their cytotoxic action towards various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. Notably, compounds exhibited high antiproliferative activity and selectivity for cancer cells over normal human keratinocytes, suggesting their potential as anticancer agents. The mechanisms of their cytotoxic action have been linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Fluorescence and Drug Delivery Applications
The fluorescence properties of related thieno[3,2-b]pyridine derivatives have been explored for potential drug delivery applications. These compounds exhibit significant fluorescence quantum yields and solvent-sensitive emission, making them suitable for encapsulation in nanoliposome formulations for drug delivery. The interactions of these compounds with proteins such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1 have been monitored, highlighting their potential in developing new antitumoral drugs (Costa et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby halting the cell cycle and preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells where CDK2 is often overexpressed .
Pharmacokinetics
Similar compounds have shown excellent plasma stability
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
properties
IUPAC Name |
methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-16-9(15)7-8(11)14-10(17-7)13-6-3-2-4-12-5-6/h2-5H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWRYFSLGFWCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)


![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)
![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)
